4-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Description
Properties
CAS No. |
1342686-75-2 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-phenyl-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-14-10-12(9-13-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |
InChI Key |
UZDFKEBJXONNIX-UHFFFAOYSA-N |
SMILES |
C#CCN1C=C(C=N1)C2=CC=CC=C2 |
Canonical SMILES |
C#CCN1C=C(C=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The substituents on the pyrazole ring significantly alter molecular behavior. Below is a comparative analysis of key analogues:
Key Observations :
- Propargyl vs. Trityl Groups : The propargyl group in the target compound offers reactivity for alkyne-specific reactions (e.g., cycloadditions), whereas the trityl group in provides steric hindrance, limiting further modifications.
- Hydroxyphenyl vs. Pyrenyl Substituents : Hydroxyphenyl groups enhance hydrogen bonding and antioxidant capacity , while pyrenyl groups extend conjugation, improving fluorescence .
Mechanistic and Crystallographic Insights
- Tautomerism : Unlike 3-/5-(4-fluorophenyl)-1H-pyrazole tautomers , the target compound’s fixed N1-propargyl and C4-phenyl substituents prevent tautomeric interconversion, ensuring structural consistency.
Preparation Methods
General Synthetic Strategy
The preparation of 4-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole generally follows two main stages:
Formation of 4-Phenyl-1H-pyrazole Core
The 4-phenyl-1H-pyrazole core can be synthesized by condensation reactions involving hydrazine derivatives and β-diketones or β-ketoesters, or by cyclization reactions starting from phenylhydrazines and appropriate carbonyl compounds.
- React phenylhydrazine with ethyl acetoacetate or ethyl benzoylacetate in acidic medium (e.g., glacial acetic acid) with sodium acetate as a base to facilitate cyclization, yielding 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one intermediates.
- These intermediates can be further modified to obtain 4-phenyl-1H-pyrazole derivatives.
This approach is well-documented for pyrazolone derivatives and related pyrazoles, providing high yields (up to 95%) and good purity.
N-Alkylation with Propargyl Bromide
The key step to introduce the prop-2-yn-1-yl substituent at the N-1 position of the pyrazole ring is the alkylation reaction using propargyl bromide.
- The pyrazole compound is treated with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) at room temperature or slightly elevated temperatures.
- The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
- The base deprotonates the pyrazole nitrogen, making it nucleophilic enough to attack the propargyl bromide, resulting in the N-propargylated product.
This reaction generally proceeds with good selectivity and yield, avoiding side reactions such as O-alkylation or multiple substitutions.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole core synthesis | Phenylhydrazine + β-ketoester, AcOH, NaOAc | Acetic acid | Room temp to reflux | 85-95 | High purity, crystallization from ethanol |
| N-Alkylation with propargyl bromide | Propargyl bromide, K2CO3, DMF | DMF | Room temp | 70-85 | Selective N-alkylation, monitored by TLC/LCMS |
Representative Research Findings
- In a study synthesizing substituted pyrazoles, alkylation of 1-phenyl-1H-pyrazole derivatives with propargyl bromide in the presence of potassium carbonate at room temperature afforded the corresponding N-propargylated products in good yields.
- Another investigation employed Suzuki coupling and subsequent alkylation steps to prepare pyrazole derivatives with various substituents, confirming that mild base-mediated alkylation is effective for introducing propargyl groups on pyrazole nitrogen atoms.
- Characterization data such as NMR and IR spectra confirm the successful introduction of the prop-2-yn-1-yl group, with characteristic signals for the alkyne proton and carbon in the NMR and C≡C stretching bands in IR spectra.
Summary Table of Key Analytical Data for 4-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
| Analytical Method | Key Observations |
|---|---|
| 1H NMR | Singlet around δ 4.5–5.0 ppm for –CH2– adjacent to N; alkyne proton at δ ~2.5 ppm |
| 13C NMR | Signals for alkyne carbons at ~75–80 ppm; aromatic carbons between 120–140 ppm |
| IR Spectroscopy | C≡C stretch near 2100–2200 cm⁻¹; aromatic C–H and pyrazole N–H bands |
| Mass Spectrometry | Molecular ion peak consistent with C12H9N2 (M+), confirming molecular weight |
Additional Notes
- The reaction conditions must be carefully controlled to avoid side reactions such as multiple alkylations or substitution at undesired positions.
- Purification is typically achieved by recrystallization or preparative thin-layer chromatography (TLC).
- The choice of solvent and base is critical for optimizing yield and selectivity.
Q & A
Q. What are the most efficient synthetic routes for preparing 4-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions. A one-pot approach reduces purification steps and improves scalability . Optimizing stoichiometry (e.g., 1:1:1 molar ratio) and solvent systems (e.g., ethanol/acetic acid mixtures) enhances yields to ~45–60%. Microwave-assisted synthesis may further reduce reaction times .
Q. How can the structure of 4-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole be confirmed post-synthesis?
Methodological Answer: X-ray crystallography is the gold standard. Single-crystal data collected using a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) can be refined via SHELXL and visualized with WinGX/ORTEP . Key parameters include bond angles (e.g., C–N–C in the pyrazole ring: ~105–108°) and torsional angles between substituents (e.g., phenyl and propargyl groups: <30° deviation from coplanarity) .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?
Methodological Answer:
- NMR : and NMR identify electronic effects of the propargyl group (e.g., deshielding of adjacent protons at δ ~7.5–8.0 ppm) .
- IR : Stretching frequencies for C≡C (2100–2250 cm) and aromatic C–H (3050–3100 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 223.10) .
Advanced Research Questions
Q. How do tautomeric forms of pyrazole derivatives impact biological activity, and how can they be resolved experimentally?
Methodological Answer: Tautomerism (e.g., 3- vs. 5-substituted pyrazoles) alters hydrogen-bonding patterns and bioavailability. X-ray diffraction of co-crystallized tautomers (e.g., 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole) reveals distinct lattice parameters (triclinic P1, a = 10.3961 Å, b = 10.8565 Å) . DFT calculations (B3LYP/6-311+G(d,p)) predict energy differences (<2 kcal/mol), guiding solvent selection for stabilizing specific tautomers .
Q. What strategies resolve contradictions in reactivity data for propargyl-substituted pyrazoles?
Methodological Answer: Discrepancies in regioselectivity (e.g., Sonogashira coupling vs. cycloaddition) arise from steric and electronic effects. Controlled experiments with substituent analogs (e.g., replacing phenyl with p-tolyl) clarify trends. For example, electron-withdrawing groups on the phenyl ring increase electrophilicity at the propargyl terminus, favoring nucleophilic attack (e.g., 70% yield in alkyne-azide cycloadditions) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to enzymes like cyclooxygenase-2 (COX-2). The propargyl group’s linear geometry may occupy hydrophobic pockets (e.g., COX-2 active site: ΔG ~−8.2 kcal/mol). Pharmacophore models highlight critical interactions: π-π stacking (phenyl ring) and hydrogen bonding (pyrazole N-atom) .
Key Research Gaps and Future Directions
- Dynamic Covalent Chemistry : Explore reversible propargyl interactions for self-healing materials.
- In Vivo Studies : Assess pharmacokinetics (e.g., CYP450 metabolism) using radiolabeled analogs.
- Machine Learning : Train models on pyrazole libraries to predict synthetic feasibility and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
